molecular formula C13H17NO3S2 B284647 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B284647
M. Wt: 299.4 g/mol
InChI Key: TVKVZVRESYXNRE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring with a sulfone group, a thioether linkage, and an acetamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is oxidized to introduce the sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation, potentially affecting the thioether linkage or the aromatic ring.

    Reduction: Reduction reactions may target the sulfone group, converting it back to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides or further oxidized sulfone derivatives.

    Reduction Products: Sulfides or thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound’s unique structure may make it a useful ligand in catalytic processes.

    Materials Science:

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Research: Used as a probe to study enzyme interactions or metabolic pathways.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Potential use in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: Acts as a ligand, facilitating the formation of active catalytic complexes.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-chlorophenyl)thio]acetamide: Similar structure with a chlorine substituent.

    N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrophenyl)thio]acetamide: Contains a nitro group instead of a methyl group.

Uniqueness:

    Structural Features: The presence of a methyl group on the aromatic ring and the sulfone group in the tetrahydrothiophene ring.

    Reactivity: Unique reactivity patterns due to the specific arrangement of functional groups.

    Applications: Distinct applications in medicinal chemistry and materials science compared to its analogs.

Properties

Molecular Formula

C13H17NO3S2

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C13H17NO3S2/c1-10-2-4-12(5-3-10)18-8-13(15)14-11-6-7-19(16,17)9-11/h2-5,11H,6-9H2,1H3,(H,14,15)

InChI Key

TVKVZVRESYXNRE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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